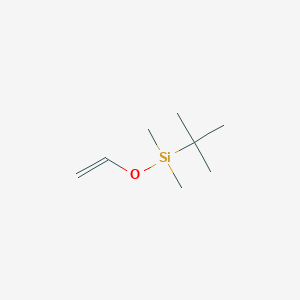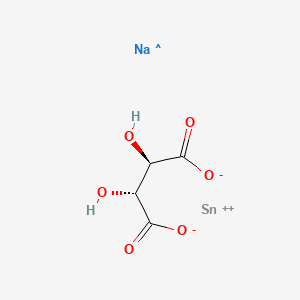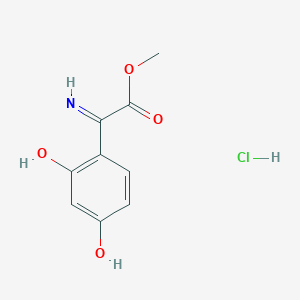
Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- is a chemical compound with the molecular formula C8H18OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- typically involves the reaction of tert-butyl dimethylchlorosilane with an appropriate vinyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The vinyl ether group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and surfaces for various biological applications.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- involves its ability to form stable bonds with organic and inorganic substrates. The vinyl ether group allows for versatile chemical modifications, while the silicon atom provides stability and resistance to degradation. The compound can interact with various molecular targets and pathways, depending on its specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-: Similar in structure but with a different alkyl group.
Silane, (1,1-dimethylethyl)dimethyl(tetradecyloxy)-: Contains a longer alkyl chain, leading to different physical properties.
Uniqueness
Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- is unique due to its combination of a vinyl ether group and a tert-butyl group, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring both chemical versatility and durability .
Propriétés
Numéro CAS |
66031-93-4 |
|---|---|
Formule moléculaire |
C8H18OSi |
Poids moléculaire |
158.31 g/mol |
Nom IUPAC |
tert-butyl-ethenoxy-dimethylsilane |
InChI |
InChI=1S/C8H18OSi/c1-7-9-10(5,6)8(2,3)4/h7H,1H2,2-6H3 |
Clé InChI |
BPWYCYDQDGCUEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)
![3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol](/img/structure/B14473012.png)



![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)
methanone](/img/structure/B14473048.png)



![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)



